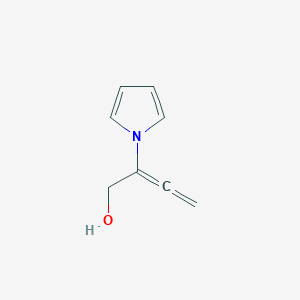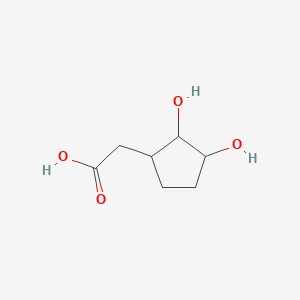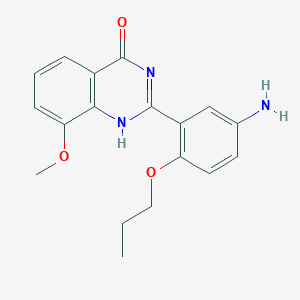
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one targets the EGFR tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting this enzyme, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK. 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro. In addition, its specificity for EGFR can be limited, as it can also inhibit other tyrosine kinases.
Direcciones Futuras
There are several future directions for the research of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. One potential direction is the development of more specific EGFR inhibitors that can overcome the limitations of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. Another direction is the exploration of the combination of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one with other cancer therapies, such as immunotherapy. In addition, the role of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one in the treatment of other diseases, such as inflammatory disorders, could also be investigated. Finally, the development of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one analogs with improved pharmacokinetic properties could also be explored.
Conclusion:
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one is a small molecule inhibitor that targets the EGFR tyrosine kinase and has potential therapeutic applications in cancer treatment. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one and to develop more effective cancer therapies.
Métodos De Síntesis
The synthesis of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one involves several steps, including the condensation of 2-aminophenol with propargyl bromide to form 2-(2-propynyloxy)phenol. This intermediate is then reacted with 5-bromo-2-nitroaniline to form 2-(5-bromo-2-nitrophenyl)prop-2-yn-1-ol. The nitro group is then reduced to an amino group, followed by cyclization with 8-methoxy-4-oxoquinazoline to form 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has also been shown to enhance the efficacy of radiation therapy and chemotherapy in cancer treatment.
Propiedades
Número CAS |
178937-98-9 |
|---|---|
Nombre del producto |
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one |
Fórmula molecular |
C18H19N3O3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(5-amino-2-propoxyphenyl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O3/c1-3-9-24-14-8-7-11(19)10-13(14)17-20-16-12(18(22)21-17)5-4-6-15(16)23-2/h4-8,10H,3,9,19H2,1-2H3,(H,20,21,22) |
Clave InChI |
ATYNISBFRAFGCF-UHFFFAOYSA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
SMILES |
CCCOC1=C(C=C(C=C1)N)C2=NC3=C(C=CC=C3OC)C(=O)N2 |
SMILES canónico |
CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
Sinónimos |
4(1H)-Quinazolinone, 2-(5-amino-2-propoxyphenyl)-8-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




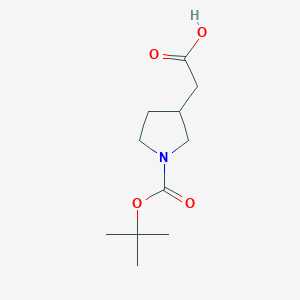
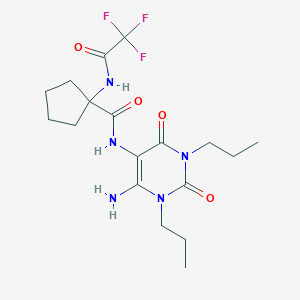
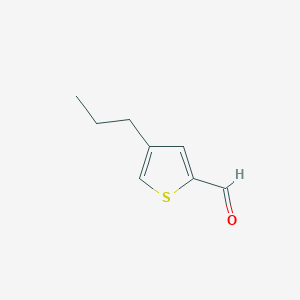
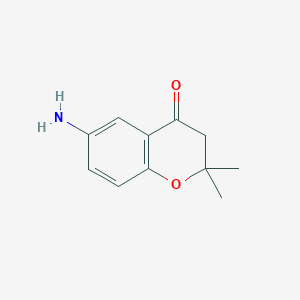
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
